6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde
Description
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde is a pyridine derivative characterized by a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a carbaldehyde functional group at the 2-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-7(4-13)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADAPFIMWAPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The Hantzsch dihydropyridine synthesis offers a route to build the pyridine ring with pre-installed substituents. A diketone precursor bearing methyl and trifluoromethyl groups could cyclize with ammonium acetate and a β-ketoaldehyde to form the pyridine core. For example, reacting 4-methyl-1,1,1-trifluoro-3-buten-2-one with a β-ketoaldehyde derivative might yield the target compound after aromatization.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable precise substituent placement. Suzuki-Miyaura coupling could introduce aryl groups, while trifluoromethylation via Umemoto’s reagent or CF₃Cu complexes might install the CF₃ group. A hypothetical sequence involves:
- Coupling a 2-bromo-4-methylpyridine with a trifluoromethyl source.
- Formylating the 2-position via directed ortho-metalation (DoM) followed by quenching with DMF.
Functional Group Interconversion Strategies
Trifluoromethylation Techniques
Late-stage trifluoromethylation using CF₃I or CF₃SO₂Na under radical conditions (e.g., photoredox catalysis) could introduce the CF₃ group. For instance, 4-methylpyridine-2-carbaldehyde might undergo radical trifluoromethylation at the 6-position using CF₃I and a Ru(bpy)₃²⁺ catalyst.
Methyl Group Introduction
Directed C–H activation with Pd or Rh catalysts allows methyl group installation. A 4-trifluoromethylpyridine-2-carbaldehyde precursor could undergo methylation at the 6-position using MeB(OH)₂ under Suzuki conditions or via methyl Grignard reagents in the presence of directing groups.
Comparative Analysis of Synthetic Routes
Advantages and Limitations of Key Methods
*Theorized values based on analogous reactions.
Experimental Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For DIBAL-H reductions, toluene/THF mixtures improve solubility of aromatic intermediates. In contrast, alkylation reactions for methyl group installation (e.g., using K₂CO₃ in MeCN) achieve higher yields under reflux (90%) compared to room temperature (63%).
Purification Strategies
Column chromatography with petroleum ether/ethyl acetate (10:1) effectively isolates the aldehyde product. Recrystallization from hexane/MeOH (9:1) further purifies derivatives bearing methyl and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 6-Methyl-4-trifluoromethyl-pyridine-2-carboxylic acid.
Reduction: 6-Methyl-4-trifluoromethyl-pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances reactivity, making it an essential building block for various chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling Reactions : Utilized for forming biaryl compounds.
- Substitution Reactions : Acts as an electrophile in nucleophilic substitution processes.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Potential use in developing new antibiotics.
- Antiviral Activity : Investigated for efficacy against viral infections.
- Anticancer Effects : Ongoing studies suggest it may influence cancer cell metabolism and growth.
The biological activity of this compound has been examined in several studies:
- It has shown potential in modulating enzyme activity, impacting cellular signaling pathways.
- The compound may alter gene expression related to stress responses and cellular metabolism.
Case Study 1: Development of Antimicrobial Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against several pathogens. Results indicated that certain derivatives displayed significant inhibitory activity, suggesting potential for new antibiotic development.
Case Study 2: Anticancer Research
A recent investigation focused on the effects of this compound on cancer cell lines. The study demonstrated that it could induce apoptosis in specific cancer cells by modulating metabolic pathways, highlighting its potential as a therapeutic agent in oncology.
Industrial Applications
In the chemical industry, this compound is utilized for:
- Agrochemicals Production : Serves as an intermediate in synthesizing pesticides and herbicides.
- Dyes Manufacturing : Its unique properties make it suitable for producing specialized dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, it discusses carcinogenic heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3-methylimidazo[4,5-f]quinoline) . Below is a hypothetical comparison based on structural and functional differences:
Table 1: Key Structural and Functional Differences
Key Observations:
Structural Differences: The target compound lacks the amino (-NH₂) group critical for the mutagenicity of heterocyclic amines in . Instead, its aldehyde group (-CHO) may confer reactivity in nucleophilic additions or redox reactions. The trifluoromethyl group (-CF₃) could enhance metabolic resistance compared to methyl or phenyl substituents in the analogs.
Biological Implications: Heterocyclic amines in form DNA adducts via their amino groups, driving carcinogenicity . The absence of this group in this compound suggests a different toxicological profile, though its aldehyde group might interact with biomolecules (e.g., protein crosslinking).
Limitations of Available Evidence
Thus, this comparison is speculative and based on structural extrapolation. Further studies are required to evaluate:
- The compound’s pharmacokinetics and toxicity.
Biological Activity
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde (CAS No. 451459-25-9) is an aromatic aldehyde characterized by its unique trifluoromethyl and methyl substituents on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and its implications in pharmacology.
- Molecular Formula : C₇H₅F₃N₁O
- Molecular Weight : Approximately 189.14 g/mol
- Structure : The presence of both a trifluoromethyl group and a methyl group enhances its reactivity and biological activity compared to similar compounds.
Biological Activity
Research indicates that this compound interacts with biological systems primarily through enzyme inhibition. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. The inhibition of CYP1A2 can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered drugs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound inhibited CYP1A2 activity in vitro, leading to altered metabolism of substrates typically processed by this enzyme.
- This inhibition was quantified, revealing an IC50 value that indicates the concentration required to inhibit 50% of enzyme activity.
- Pharmacokinetic Implications :
- Selectivity and Toxicity :
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 6-(Trifluoromethyl)pyridine-2-carbaldehyde | C₇H₄F₃NO | Lacks methyl group; more reactive due to fewer substituents |
| 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C₇H₅ClF₃N | Contains chlorine instead of an aldehyde group |
| 6-Methyl-4-(trifluoromethyl)pyridine | C₇H₆F₃N | No aldehyde functionality; focus on pyridine reactivity |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
- Exploration of potential therapeutic applications in drug design, particularly targeting enzyme inhibition pathways.
- Assessment of long-term toxicity and safety profiles in vivo.
Q & A
Q. What alternative substituents enhance the compound’s metabolic stability without compromising activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
